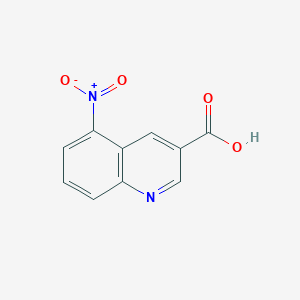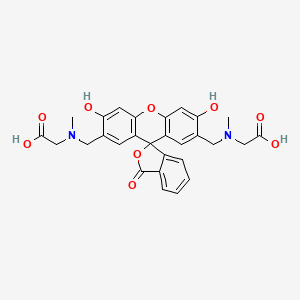
N,N'-((3',6'-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2',7'-diyl)bis(methylene))bis(N-methylglycine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Calcein is a fluorescent dye derived from Calcein, known for its ability to bind to calcium ions and exhibit bright fluorescence. This compound is widely used in various biological and chemical applications due to its cell-permeant properties and its ability to provide detailed imaging of cellular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Calcein can be synthesized through the esterification of Calcein with methanol in the presence of a strong acid catalyst. The reaction typically involves heating Calcein with methanol and a catalyst such as sulfuric acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of Methyl Calcein involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: Methyl Calcein can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions of Methyl Calcein are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Methyl Calcein can participate in substitution reactions, especially nucleophilic substitutions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Oxidized derivatives of Methyl Calcein.
Reduction: Reduced forms of Methyl Calcein.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl Calcein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Cell Viability Assays: Used to determine the viability of cells in various biological experiments.
Calcium Imaging: Utilized in imaging techniques to study calcium ion distribution and dynamics within cells.
Cell Labeling and Tracing: Employed in labeling live cells for tracking their movement and behavior in real-time.
Intracellular Oxidative Activity Detection: Acts as a detector for intracellular oxidative activity, providing insights into cellular redox states.
Mechanism of Action
Methyl Calcein exerts its effects primarily through its ability to bind to calcium ions. Once inside the cell, it is cleaved by intracellular esterases, converting it into its fluorescent form. This fluorescence allows for detailed imaging and analysis of cellular structures and functions. The molecular targets include intracellular calcium ions, and the pathways involved are related to calcium signaling and cellular metabolism.
Comparison with Similar Compounds
Calcein: The parent compound, known for its strong fluorescence and calcium-binding properties.
Calcein Blue: A derivative used for similar applications but with different spectral properties.
Calcein-AM: A non-fluorescent derivative that becomes fluorescent upon cleavage by intracellular esterases.
Uniqueness of Methyl Calcein: Methyl Calcein is unique due to its specific esterification, which enhances its cell-permeant properties and allows for more efficient intracellular imaging. Its ability to provide bright fluorescence upon binding to calcium ions makes it particularly valuable in calcium imaging and cell viability assays.
Methyl Calcein continues to be a vital tool in scientific research, offering valuable insights into cellular processes and aiding in the development of new diagnostic and therapeutic techniques.
Properties
CAS No. |
84522-13-4 |
|---|---|
Molecular Formula |
C28H26N2O9 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[[7'-[[carboxymethyl(methyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-methylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O9/c1-29(13-25(33)34)11-15-7-19-23(9-21(15)31)38-24-10-22(32)16(12-30(2)14-26(35)36)8-20(24)28(19)18-6-4-3-5-17(18)27(37)39-28/h3-10,31-32H,11-14H2,1-2H3,(H,33,34)(H,35,36) |
InChI Key |
BNLAQGDMOYPYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1O)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)O)CN(C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

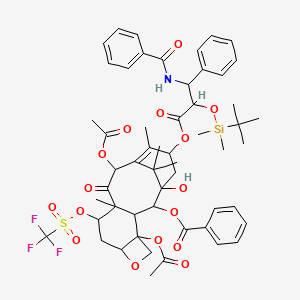
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
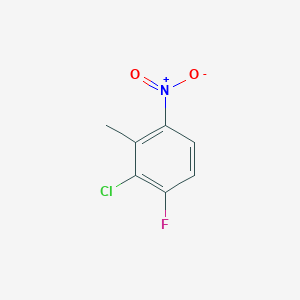
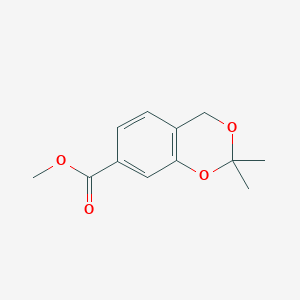



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)
